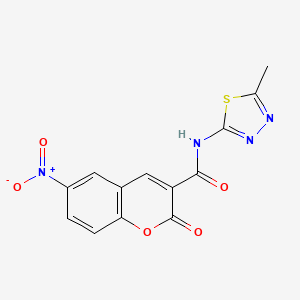![molecular formula C15H13BrN2O2 B6462541 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549027-62-3](/img/structure/B6462541.png)
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that has been widely studied in recent years due to its potential applications in drug discovery and development. Its structure contains a pyridine ring, an azetidine ring, and a bromine-substituted benzoyl group. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects.
科学的研究の応用
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has been studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. It has also been studied for its potential applications in the treatment of cancer, diabetes, and neurological disorders. In addition, this compound has been investigated for its use as a potential drug delivery system.
作用機序
The mechanism of action of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is not fully understood. However, it is believed that its biological activity is due to its ability to interact with various cellular targets. In particular, it has been shown to interact with proteins involved in signal transduction pathways, such as G-proteins and tyrosine kinases. It is also believed to interact with DNA and RNA, which may lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects. It has also been found to have antiviral, antifungal, and antioxidant properties. In addition, it has been found to inhibit the growth of certain types of cancer cells and to reduce the symptoms of diabetes.
実験室実験の利点と制限
4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, it is stable and non-toxic, making it safe to handle and store. Furthermore, it is relatively inexpensive and has a wide range of biological activities.
However, there are also some limitations to its use in laboratory experiments. For example, it is difficult to determine the exact mechanism of action and its effects may vary depending on the concentration used. In addition, its effects may be dependent on the cell type or organism used.
将来の方向性
The potential applications of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine are still being explored. Some potential future directions include: investigating its effects on other types of cells or organisms; studying its potential to be used as a drug delivery system; determining its potential to be used in combination with other drugs; and exploring its potential to be used in the treatment of neurological disorders. In addition, further research is needed to better understand its mechanism of action and to identify more effective ways to synthesize and use it in laboratory experiments.
合成法
The synthesis of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine has been reported in several studies. The most commonly used method involves the reaction of 4-chloropyridine and 1-(3-bromobenzoyl)azetidine-3-carboxylic acid in the presence of a base. This reaction proceeds through an intramolecular cyclization mechanism and yields the desired product with good yields.
特性
IUPAC Name |
(3-bromophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-3-1-2-11(8-12)15(19)18-9-14(10-18)20-13-4-6-17-7-5-13/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESJZMMDZZSLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6462462.png)
![N-[3-(dimethylamino)propyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462465.png)
![4-{[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462477.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B6462478.png)
![2-{[1-(2,6-difluorobenzoyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462486.png)
![2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462492.png)
![4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6462493.png)
![N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6462506.png)
![methyl 1-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B6462522.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6462527.png)
![4-{[1-(4-tert-butylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462538.png)
![2-[(1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462542.png)

![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462553.png)